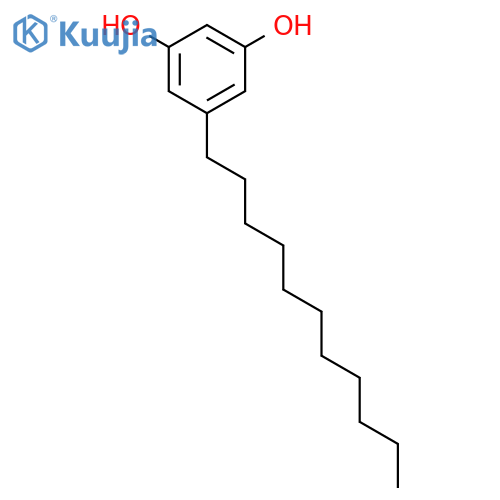Cas no 34155-91-4 (5-Undecylresorcinol)

5-Undecylresorcinol structure
商品名:5-Undecylresorcinol
5-Undecylresorcinol 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenediol, 5-undecyl-
- 5-undecylbenzene-1,3-diol
- 5-Undecylresorcin
- 5-Undecyl-1,3-benzenediol
- DTXSID70442190
- 5-undecylresorcinol
- AKOS040735049
- 34155-91-4
- SCHEMBL2464812
- LMPK15030010
- Compound NP-014641
- 5-Undecylresorcinol
-
- インチ: InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-16(18)14-17(19)13-15/h12-14,18-19H,2-11H2,1H3
- InChIKey: SXRLJXDYAKBNRZ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCC1=CC(=CC(=C1)O)O
計算された属性
- せいみつぶんしりょう: 264.20904
- どういたいしつりょう: 264.208930132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 10
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.9
じっけんとくせい
- PSA: 40.46
5-Undecylresorcinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | U789250-1g |
5-Undecylresorcinol |
34155-91-4 | 1g |
$ 3000.00 | 2023-09-05 | ||
| TRC | U789250-100mg |
5-Undecylresorcinol |
34155-91-4 | 100mg |
$385.00 | 2023-05-17 | ||
| TRC | U789250-1000mg |
5-Undecylresorcinol |
34155-91-4 | 1g |
$3008.00 | 2023-05-17 | ||
| TRC | U789250-500mg |
5-Undecylresorcinol |
34155-91-4 | 500mg |
$1613.00 | 2023-05-17 | ||
| TRC | U789250-10mg |
5-Undecylresorcinol |
34155-91-4 | 10mg |
$115.00 | 2023-05-17 |
5-Undecylresorcinol 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
